molecular formula C8H12N2S B039729 2-(Thiophen-3-yl)piperazine CAS No. 111760-38-4

2-(Thiophen-3-yl)piperazine

Cat. No.: B039729
CAS No.: 111760-38-4
M. Wt: 168.26 g/mol
InChI Key: CNCNNYFNOXHYAC-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiophene ring at the third position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(Thiophen-3-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety data sheet for 2-(Thiophen-3-yl)piperazine indicates that it is for R&D use only and not for medicinal, household, or other use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)piperazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Buchwald-Hartwig amination due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-3-yl)piperazine: Similar structure but with the thiophene ring at the fourth position.

    2-(Furan-3-yl)piperazine: Similar structure with a furan ring instead of a thiophene ring.

    2-(Pyridin-3-yl)piperazine: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-3-yl)piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2-thiophen-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNNYFNOXHYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587681
Record name 2-(Thiophen-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111760-38-4
Record name 2-(3-Thienyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111760-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Thiophen-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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